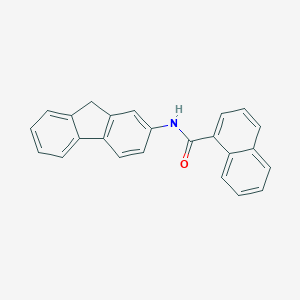![molecular formula C40H34N2O2S B408327 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE](/img/structure/B408327.png)
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a dihydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the sulfanyl group, and the assembly of the dihydroquinoline structure. Common synthetic routes may include:
Formation of Benzoxazole Ring: This step often involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol or disulfide compound reacts with an appropriate electrophile.
Assembly of Dihydroquinoline Structure: This step may involve the condensation of aniline derivatives with ketones or aldehydes, followed by cyclization and reduction reactions.
Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
化学反应分析
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s potential biological activities, including its interactions with enzymes, receptors, and other biomolecules. It may serve as a lead compound for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound may be used in the development of new materials, such as polymers, coatings, and electronic devices, due to its unique chemical and physical properties.
作用机制
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: This compound features a benzoxazole ring and a sulfanyl group but differs in its amine functionality and overall structure.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: This compound also contains a benzoxazole ring and a sulfanyl group but has a cyclohexylpropanamide moiety instead of the dihydroquinoline structure.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C40H34N2O2S |
|---|---|
分子量 |
606.8g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C40H34N2O2S/c1-28-26-39(2,3)42(37(43)27-45-38-41-34-21-13-14-22-36(34)44-38)35-24-23-32(25-33(28)35)40(29-15-7-4-8-16-29,30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4-26H,27H2,1-3H3 |
InChI 键 |
QMVLOHFBLJLGHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC6=NC7=CC=CC=C7O6)(C)C |
规范 SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC6=NC7=CC=CC=C7O6)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408245.png)
![2-[2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B408246.png)

![4-butoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408248.png)
![Ethyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B408250.png)
![3-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408252.png)
![3-butoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408253.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B408254.png)
![N-[2-(4-methylphenyl)benzotriazol-5-yl]naphthalene-2-carboxamide](/img/structure/B408255.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B408258.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B408260.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-ethoxybenzamide](/img/structure/B408261.png)
![3-bromo-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B408262.png)

